Product packaging for (S)-1-(Isoquinolin-5-yl)ethan-1-ol(Cat. No.:CAS No. 2227837-50-3)

(S)-1-(Isoquinolin-5-yl)ethan-1-ol

Cat. No.: B2769509
CAS No.: 2227837-50-3
M. Wt: 173.215
InChI Key: SZJPIBMCTCQMAE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Isoquinolin-5-yl)ethan-1-ol is a chiral small molecule belonging to the extensive and biologically significant class of isoquinoline alkaloids. It is supplied for research purposes with the CAS Number 1204598-85-5 . The compound features an isoquinoline heterocycle, a structural motif that is common in a vast array of natural products and has been the subject of scientific investigation for over two centuries due to its diverse pharmacological potential . The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery. Isoquinoline alkaloids and their synthetic derivatives demonstrate a broad spectrum of bioactivities, which researchers explore across multiple fields. These include antitumor, antibacterial, anti-inflammatory, cardioprotective, and neuroprotective activities . The chiral center in this compound is of particular interest for studies in asymmetric synthesis and for investigating stereospecific interactions in biological systems. This compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules, such as tetrahydroisoquinolines, which are present in various pharmacologically active compounds . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B2769509 (S)-1-(Isoquinolin-5-yl)ethan-1-ol CAS No. 2227837-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-isoquinolin-5-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJPIBMCTCQMAE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1C=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227837-50-3
Record name (1S)-1-(isoquinolin-5-yl)ethan-1-ol
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Advanced Synthetic Strategies for S 1 Isoquinolin 5 Yl Ethan 1 Ol

Asymmetric Catalytic Methodologies

Asymmetric catalysis provides a direct and powerful route to chiral molecules like (S)-1-(isoquinolin-5-yl)ethan-1-ol. This approach utilizes a small amount of a chiral catalyst to convert a large quantity of a prochiral substrate into a single enantiomer of the product. The key to this transformation lies in the design and application of sophisticated catalyst systems that can effectively differentiate between the two prochiral faces of the ketone substrate.

Asymmetric Hydrogenation of 1-(Isoquinolin-5-yl)ethan-1-one Precursors

The most prominent strategy for synthesizing this compound is the asymmetric hydrogenation of 1-(isoquinolin-5-yl)ethan-1-one. This reaction involves the addition of molecular hydrogen (H₂) across the carbonyl group, guided by a chiral transition metal catalyst. The efficiency of this process is evaluated by the conversion rate and the enantiomeric excess (ee) of the desired (S)-enantiomer.

Transition metals, particularly those from the platinum group, are at the forefront of catalytic asymmetric hydrogenation due to their ability to activate molecular hydrogen and facilitate its transfer to the substrate. Ruthenium, Rhodium, and Iridium complexes, when combined with chiral ligands, form highly effective and selective catalysts for the reduction of ketones.

Ruthenium complexes are highly versatile and have been extensively used for the asymmetric hydrogenation of a wide variety of ketones, including heteroaromatic ketones. nih.gov Chiral Ru(II) complexes containing both a diphosphine and a diamine ligand are known for their high catalytic activity and enantioselectivity. mdpi.com These catalysts often operate under neutral or slightly basic conditions.

Another powerful class of ruthenium catalysts for this transformation is the η⁶-arene/N-tosylethylenediamine-Ru(II) complexes. researchgate.net These systems can be generated in situ and have shown remarkable efficiency in the hydrogenation of base-sensitive ketones, providing high conversions and excellent enantioselectivities. researchgate.net Although specific data for 1-(isoquinolin-5-yl)ethan-1-one is not widely published, the performance of these catalysts with analogous aromatic ketones provides a strong indication of their potential. For instance, the hydrogenation of α-chloroacetophenone derivatives using Ru(OTf)(S,S)-TsDpen proceeds with high enantiomeric excess. nih.gov

Table 1: Illustrative Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation of Aromatic Ketones Note: Data presented is for analogous substrates to illustrate catalyst performance.

Catalyst System Substrate Conversion (%) ee (%) Reference
RuCl₂[(S)-TolBINAP][(S,S)-DPEN] Acetophenone >99 99 (R) nih.gov
Ru(OTf)(S,S)-TsDpen α-Chloroacetophenone >99 96 (R) nih.gov
RuCl₂(S,S)-xylskewphos 3-Quinuclidinone 100 88 (R) mdpi.com

Rhodium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of N-heteroaromatic compounds. rsc.orgresearchgate.net A notable strategy involves the use of a Rh-thiourea chiral phosphine (B1218219) complex. The introduction of a strong Brønsted acid, such as HCl, can activate the isoquinoline (B145761) substrate and promote anion binding between the catalyst and the substrate, leading to high reactivity and enantioselectivity. rsc.orgnih.gov This approach has been successfully applied to a broad scope of isoquinoline and quinoline (B57606) derivatives. rsc.org

The catalytic system, often prepared in situ from a precursor like [Rh(COD)Cl]₂ and a chiral ligand, is sensitive to the solvent, with dichloromethane (B109758) often providing optimal results. rsc.orgnih.gov While direct hydrogenation of isoquinolyl ketones is less common, the successful hydrogenation of the C=N bond in isoquinoline derivatives highlights the capability of Rhodium catalysts to handle this class of heteroaromatic substrates.

Table 2: Illustrative Performance of Rhodium-Based Catalysts in Asymmetric Hydrogenation of Isoquinolines Note: Data presented is for analogous substrates to illustrate catalyst performance.

Catalyst System Substrate Conversion (%) ee (%) Reference
[Rh(COD)Cl]₂ / (S, R)-L1* + HCl 3-Methylisoquinoline >99 92 rsc.orgnih.gov
[Rh(COD)Cl]₂ / (S, R)-L1* + HCl 3-Phenylisoquinoline >99 95 rsc.orgnih.gov
[Rh(COD)Cl]₂ / (S, R)-L1* + HCl 3-(p-tolyl)isoquinoline >99 96 rsc.orgnih.gov

\L1 is a ferrocene-thiourea chiral bisphosphine ligand.*

Iridium-catalyzed asymmetric hydrogenation has become a method of choice for a variety of challenging substrates, including heteroaromatic compounds and functionalized ketones. mdpi.comnih.gov The activation of isoquinolines, for instance by using chloroformates or by forming isoquinolinium salts, can render them susceptible to highly enantioselective hydrogenation by iridium complexes. mdpi.com

Catalyst systems are typically formed from an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral phosphorus-based ligand. The choice of ligand is critical, with families like Josiphos, xyliphos, and various NNP ligands derived from cinchona alkaloids showing excellent performance. nih.govnih.gov These reactions often proceed with high yields and enantioselectivities for a range of substituted isoquinolines. The development of iridium catalysts that can perform stereoselective transfer hydrogenation further broadens the synthetic utility.

Table 3: Illustrative Performance of Iridium-Based Catalysts in Asymmetric Hydrogenation of Isoquinoline Derivatives Note: Data presented is for analogous substrates to illustrate catalyst performance.

Catalyst System Substrate Conversion (%) ee (%) Reference
[Ir(COD)Cl]₂ / (R,R)-f-spiroPhos 2-Methylquinoxaline >99 94 nih.gov
[Ir(COD)Cl]₂ / Xyliphos 1,3-Disubstituted Isoquinolines Good up to 95 bohrium.com
[Ir(COD)Cl]₂ / Josiphos 1,3-Disubstituted Isoquinolines Good High nih.gov
Chiral Ligand Design and Optimization

The heart of asymmetric hydrogenation is the chiral ligand, which imparts its stereochemical information to the product during the catalytic cycle. The design and optimization of these ligands are crucial for achieving high enantioselectivity and reactivity. For the synthesis of chiral alcohols from ketones, bidentate and tridentate ligands containing phosphorus, nitrogen, and oxygen donor atoms have proven to be particularly effective.

Ligands must be electronically and sterically tuned to the specific substrate and metal center. For instance, diphosphine ligands like BINAP and its derivatives create a rigid chiral environment around the metal. nih.gov The combination of a chiral diphosphine with a chiral diamine in Ru(II) catalysts allows for a high degree of tunability. mdpi.com

More recently, modular P,N,O-type ligands have been developed. These ligands, often derived from readily available chiral sources like amino acids or cinchona alkaloids, offer a straightforward way to build libraries of ligands for catalyst screening. nih.gov The presence of NH or OH functionalities within the ligand can be critical, as they may participate in hydrogen bonding interactions with the substrate or play a role in the catalytic mechanism, ultimately enhancing enantioselectivity. The optimization of the ligand backbone and its stereogenic elements is a key area of research aimed at developing more efficient and selective catalysts for the synthesis of compounds like this compound.

Mechanism of Chiral Induction in Asymmetric Hydrogenation

The mechanism of chiral induction in the asymmetric hydrogenation of ketones is a complex process. For the hydrogenation of N-heteroaromatic compounds like isoquinolines, an outer-sphere mechanism is often proposed. researchgate.net In some cases, the activation of the substrate is crucial. For instance, the use of chloroformates can activate quinolines and isoquinolines towards hydrogenation by forming quinolinium or isoquinolinium salts, which partially disrupts the aromaticity and may facilitate coordination to the catalyst. dicp.ac.cn The interaction between the substrate and the chiral catalyst is key to determining the stereochemical outcome.

Parameters Influencing Enantioselectivity and Turnover Frequencies

Several factors can significantly impact the enantioselectivity and turnover frequency (TOF) of the asymmetric hydrogenation of 1-(isoquinolin-5-yl)ethanone (B2723675). These include:

Ligand Structure: The choice of the chiral ligand is paramount. Ligands with specific structural features, such as bite angle and electronic properties, can dramatically influence the outcome. For example, bisphosphine ligands with a biphenyl (B1667301) backbone have shown high enantioselectivity in the hydrogenation of quinolines. dicp.ac.cn

Solvent: The reaction solvent can play a crucial role. For instance, in the asymmetric transfer hydrogenation of quinolines, dichloromethane led to high reactivity but low enantioselectivity, while dioxane gave high enantioselectivity but low reactivity. dicp.ac.cn

Additives: The presence of additives can be beneficial. For example, the addition of a base like lithium carbonate can be necessary to neutralize byproducts that might inhibit the catalyst. dicp.ac.cn Conversely, in some systems, the presence of an acid can decrease enantioselectivity. researchgate.net

Pressure and Temperature: These reaction conditions must be optimized to achieve the best results.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas, employing a hydrogen donor such as formic acid or isopropanol (B130326). wikipedia.orgrsc.org This method is operationally simpler and has been successfully applied to the reduction of various ketones and imines. wikipedia.orgrsc.org

For the reduction of quinoline derivatives, tethered Ru(II) and Rh(III) complexes have proven to be effective catalysts in a formic acid/triethylamine/methanol system. dicp.ac.cn Similarly, iridium catalysts with ligands like (S)-SegPhos have been used for the ATH of quinolines with Hantzsch esters as the hydrogen source, achieving good enantioselectivity. dicp.ac.cn The development of chiral catalysts for the ATH of 1-(isoquinolin-5-yl)ethanone could provide a practical and efficient route to this compound.

Enantioselective Reductions Utilizing Chiral Reagents

Beyond catalytic hydrogenation methods, the use of stoichiometric chiral reducing agents provides another avenue for the enantioselective synthesis of this compound. wikipedia.org

One prominent example is the use of chiral oxazaborolidine catalysts in conjunction with a stoichiometric reductant like borane (B79455). wikipedia.org This method, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is widely used for the asymmetric reduction of prochiral ketones. uwindsor.ca The chiral oxazaborolidine coordinates with both the borane and the ketone, organizing the transition state to favor the formation of one enantiomer of the alcohol. uwindsor.ca

Another class of chiral reagents includes those derived from chiral boranes, such as those prepared from α-pinene (e.g., Alpine-Borane and DIP-Chloride). uwindsor.ca These reagents can effect the enantioselective reduction of ketones, with the stereochemical outcome often dictated by the steric bulk of the substituents on the ketone. uwindsor.ca The application of these well-established chiral reducing agents to 1-(isoquinolin-5-yl)ethanone would likely provide a reliable, albeit less atom-economical, method for accessing the desired (S)-alcohol.

Biocatalytic Approaches to Chiral Alcohol Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. For the production of this compound, several biocatalytic strategies can be employed, primarily involving the stereoselective reduction of the corresponding prochiral ketone, 5-acetylisoquinoline.

Enzyme-Mediated Reductions of Ketone Substrates

The asymmetric reduction of 5-acetylisoquinoline is a direct route to this compound. This transformation can be efficiently catalyzed by alcohol dehydrogenases (ADHs), which are enzymes that facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone.

The selection of the appropriate ADH is crucial, as the enzyme's active site stereotopographically directs the hydride attack to one of the two prochiral faces of the ketone, leading to the desired (S)-enantiomer. For instance, ADHs from various microbial sources such as Rhodococcus sp. have been shown to be effective in the asymmetric reduction of aromatic ketones with high enantioselectivity. nih.gov A dual-enzyme system, coupling the ADH with a cofactor regenerating enzyme like formate (B1220265) dehydrogenase (FDH), is often employed to ensure the continuous supply of the expensive NADH or NADPH, making the process more economically viable. nih.gov

Table 1: Illustrative Examples of Enzyme-Mediated Reduction of Aromatic Ketones

Enzyme SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)YieldReference
RhADH/CpFDH2-Hydroxyacetophenone(R)>99%High nih.gov
ADH from RhodococcusVarious Aromatic Ketones(S) or (R)HighHigh nih.gov

This table illustrates the potential of enzyme systems for producing chiral aromatic alcohols, analogous to the synthesis of this compound.

Dynamic Kinetic Resolution (DKR) with Lipase (B570770) Catalysis

Dynamic kinetic resolution (DKR) is a highly efficient method to convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% theoretical yield limit of conventional kinetic resolution. wikipedia.org This strategy is applicable to the synthesis of this compound starting from the racemic alcohol.

The process combines the enantioselective acylation of one enantiomer by a lipase with the in-situ racemization of the unreacted enantiomer. princeton.edu For the synthesis of the (S)-alcohol, a lipase that preferentially acylates the (R)-enantiomer would be chosen. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and widely used enzyme for such resolutions. organic-chemistry.orgmdpi.com The racemization of the remaining (S)-alcohol is typically achieved using a transition metal catalyst, such as a ruthenium complex. organic-chemistry.orgmdpi.com

The compatibility of the enzyme and the metal catalyst is paramount for a successful DKR. The reaction conditions must allow both the lipase-catalyzed acylation and the metal-catalyzed racemization to proceed efficiently. nih.gov This chemoenzymatic approach can theoretically achieve a 100% yield of the desired (S)-1-(isoquinolin-5-yl)ethyl acetate (B1210297), which can then be easily hydrolyzed to the target alcohol.

Table 2: Key Components in a DKR for Chiral Alcohol Synthesis

ComponentFunctionExampleReference
Racemic AlcoholStarting Materialrac-1-(Isoquinolin-5-yl)ethan-1-olN/A
LipaseEnantioselective AcylationCandida antarctica lipase B (Novozym 435) organic-chemistry.org
Acyl DonorAcetylating AgentIsopropenyl acetate, Vinyl acetate jocpr.com
Racemization CatalystIn-situ RacemizationRuthenium complexes (e.g., Shvo's catalyst) princeton.edu
SolventReaction MediumToluene, Heptane mdpi.com

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations utilize intact microorganisms as biocatalysts, offering several advantages over isolated enzymes. These include the inherent presence of cofactors and their regeneration systems, which simplifies the process and reduces costs. nih.gov For the production of this compound, engineered strains of Escherichia coli or yeast, overexpressing a specific alcohol dehydrogenase with the desired stereoselectivity, can be used. researchgate.net

The reaction conditions, such as pH, temperature, substrate concentration, and the choice of a co-substrate (e.g., glucose for cofactor regeneration), are optimized to maximize both the conversion of 5-acetylisoquinoline and the enantiomeric excess of the (S)-alcohol product. nih.gov To overcome issues related to substrate or product toxicity and low solubility of hydrophobic compounds in aqueous media, a biphasic system (e.g., an organic solvent and a buffer) can be employed. nih.govkoreascience.kr This approach has been successfully applied to the large-scale production of various chiral alcohols. nih.gov

Chiral Auxiliary-Mediated Synthetic Routes

The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to the 5-acetylisoquinoline substrate. For example, the ketone could be converted into a chiral enamine or enolate using a chiral amine or alcohol. Subsequent reduction of the C=N or C=C bond would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, hydrolytic removal of the auxiliary would yield the target (S)-alcohol. Alanine derivatives have been successfully used as chiral auxiliaries in the synthesis of chiral isoquinoline alkaloids. nih.gov

Stereospecific Transformations from Defined Chiral Precursors

This strategy involves the synthesis of the target molecule from a starting material that already possesses the required stereochemistry. The chiral center is carried through the synthetic sequence without being altered. For the synthesis of this compound, a suitable chiral precursor could be a commercially available, enantiopure building block.

For instance, a synthetic route could be designed starting from an enantiopure propylene (B89431) oxide or a chiral lactic acid derivative. The synthesis would involve building the isoquinoline ring system onto this chiral fragment or coupling the chiral fragment to a pre-formed isoquinoline moiety through a C-C bond-forming reaction, such as a Grignard or organolithium addition to an appropriate isoquinoline electrophile. Such approaches have been documented for the synthesis of various chiral isoquinoline alkaloids and related structures. rsc.orgresearchgate.netresearchgate.net

Green Chemistry and Sustainable Synthesis Principles in Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com The production of this compound can be made more sustainable by adopting several green strategies.

Biocatalytic methods, as described in section 2.2, are inherently green as they are conducted in aqueous media under mild conditions, reducing the need for hazardous organic solvents and high energy consumption. nih.gov The use of whole-cell systems further enhances the green credentials by simplifying catalyst preparation and cofactor recycling. nih.gov

When organic solvents are necessary, the selection of greener alternatives, such as bio-based solvents, is preferred. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste by eliminating intermediate workup and purification steps. mdpi.com For instance, the dynamic kinetic resolution described earlier is a prime example of a one-pot chemoenzymatic tandem reaction. Furthermore, continuous flow chemistry is another green technology that can lead to more efficient and safer processes compared to traditional batch production. mdpi.com

Continuous Flow Reaction Strategies

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering enhanced control over reaction parameters, improved safety, and potential for seamless integration of reaction and purification steps. The synthesis of this compound can be envisioned through the asymmetric reduction of 5-acetylisoquinoline, a transformation well-suited for adaptation to a continuous flow process.

The primary approach would involve the use of a packed-bed reactor containing an immobilized chiral catalyst. This setup allows for the continuous passage of a solution of the starting material, 5-acetylisoquinoline, over the catalytic bed, yielding the chiral alcohol product in a continuous stream. The key to this strategy lies in the selection of a highly efficient and stable heterogeneous chiral catalyst.

While the direct continuous flow asymmetric hydrogenation of 5-acetylisoquinoline has not been explicitly reported, extensive research on the asymmetric hydrogenation of isoquinolines and related ketones in batch processes provides a strong foundation for the development of such a process. nih.govdicp.ac.cnmdpi.com For instance, the asymmetric hydrogenation of isoquinolines often requires activation of the nitrogen-containing ring, for example, through the use of chloroformates, to overcome the inherent resonance stability of the heteroaromatic system. dicp.ac.cn A continuous flow system could be designed to first pass the isoquinoline substrate through a reactor for in-situ activation, followed by introduction into the asymmetric hydrogenation reactor.

Several classes of chiral catalysts have proven effective for the asymmetric reduction of ketones and imines and could be adapted for this purpose. Ruthenium-based catalysts, particularly those employing chiral diamine ligands, are well-established for asymmetric transfer hydrogenation. nih.gov Iron-based catalysts are also emerging as a more sustainable alternative. nih.gov For a continuous flow process, these catalysts would need to be immobilized on a solid support, such as a polymer resin or silica (B1680970).

Table 1: Examples of Asymmetric Hydrogenation of Isoquinoline Derivatives (Batch Processes)

SubstrateCatalyst SystemActivating AgentSolventYield (%)ee (%)Reference
1-Methylisoquinoline[{IrCl(cod)}₂]/Segphos/I₂Benzyl (B1604629) ChloroformateToluene87 (dihydro)76 dicp.ac.cn
1-Phenyl-3,4-dihydroisoquinolineIr-L4-CH₂Cl₂>9994 mdpi.com
2-MethylquinolineRh/bisphosphine–thiourea (L1)HClDCM/iPrOH>9999 nih.gov

This table presents data for analogous reactions, as specific data for 5-acetylisoquinoline is not available.

The successful implementation of a continuous flow synthesis of this compound would offer significant advantages in terms of scalability, reproducibility, and process safety, making it an attractive strategy for industrial production.

Photoredox Catalysis and Electrochemical Synthesis

Photoredox catalysis and electrochemical synthesis represent cutting-edge methodologies in organic chemistry, utilizing light or electrical current, respectively, to drive chemical transformations. These approaches offer unique reactivity and are often conducted under mild conditions, making them highly desirable from a green chemistry perspective. While the direct application of these methods for the synthesis of this compound has not been detailed in the literature, the general principles can be considered for future synthetic design.

Photoredox Catalysis: This technique uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates. For the synthesis of chiral alcohols, a potential photoredox strategy could involve the asymmetric addition of a methyl radical to isoquinoline-5-carbaldehyde (B1336581). However, controlling the enantioselectivity of such a radical reaction is a significant challenge. More established is the use of photoredox catalysis in combination with other catalytic cycles, such as nickel catalysis, for cross-coupling reactions. nih.gov A hypothetical route could involve the coupling of a suitable C1-chiral building block with the isoquinoline core, mediated by a photoredox catalyst.

Electrochemical Synthesis: Asymmetric electrosynthesis involves the use of an electrical current to perform chiral transformations, often with the aid of a chiral mediator or electrode. nih.govbeilstein-journals.org This method can be used for both oxidative and reductive processes. For the synthesis of this compound, an electrochemical asymmetric reduction of 5-acetylisoquinoline could be envisioned. This would typically involve a sacrificial anode and a cathode where the reduction occurs. The enantioselectivity could be induced by a chiral electrolyte, a chiral mediator that is regenerated electrochemically, or by using a modified electrode surface with chiral features.

A review of asymmetric electrochemical synthesis highlights several strategies for achieving stereocontrol, including the use of chiral N-oxyl radicals for the kinetic resolution of secondary alcohols and chiral nickel catalysts for asymmetric alkylations. nih.govbeilstein-journals.org For instance, an electrochemical strategy for the asymmetric alkylation of 2-acylimidazole derivatives has been developed using a chiral diamine ligand in the presence of a nickel catalyst. nih.gov While not a direct precedent, this demonstrates the feasibility of using electrochemistry to generate and control chiral centers in complex molecules.

Table 2: Conceptual Approaches for Photoredox and Electrochemical Synthesis

MethodConceptual Strategy for this compoundKey Challenge
Photoredox Catalysis Asymmetric radical addition to isoquinoline-5-carbaldehyde or photoredox-mediated cross-coupling.Enantiocontrol in radical processes; identification of suitable coupling partners and catalytic systems.
Electrochemical Synthesis Asymmetric reduction of 5-acetylisoquinoline using a chiral mediator or a modified electrode.Development of a specific chiral electrode or mediator system for the substrate; optimizing reaction conditions for high yield and enantioselectivity.

The application of photoredox catalysis and electrochemical synthesis to the preparation of this compound remains a largely unexplored area. However, the rapid advancements in these fields suggest that they may soon offer viable and sustainable synthetic routes to this and other valuable chiral molecules.

Stereochemical Purity Assessment and Enantiomeric Control in S 1 Isoquinolin 5 Yl Ethan 1 Ol

Analytical Techniques for Enantiomeric Excess Determination

The quantification of enantiomeric excess (ee) is a critical step in the development and production of single-enantiomer compounds. For (S)-1-(Isoquinolin-5-yl)ethan-1-ol, several high-precision analytical methods are employed to separate and quantify the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are particularly effective for resolving chiral alcohols and heterocyclic compounds. acs.org

The separation of this compound and its (R)-enantiomer is typically achieved in the normal-phase mode. The mobile phase often consists of a mixture of a non-polar solvent, like n-hexane or n-heptane, and an alcohol modifier, such as isopropanol (B130326) or ethanol. nih.gov A small amount of an amine additive, like diethylamine (B46881) (DEA), is frequently included to improve peak shape and resolution by minimizing undesirable interactions between the basic isoquinoline (B145761) nitrogen and the stationary phase. acs.orgyoutube.com The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. youtube.com

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Separation

Parameter Condition Source
Column Chiralpak AD-H (Amylose derivative) nih.gov
Dimensions 4.6 mm x 150 mm, 5 µm particle size nih.gov
Mobile Phase n-Hexane / Isopropanol + 0.5% DEA (93:7, v/v) nih.gov
Flow Rate 0.8 mL/min nih.gov
Temperature 20 °C nih.gov
Detection UV at 270 nm or 343 nm acs.orgnih.gov
Injection Volume 10 µL nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography on a chiral stationary phase is another powerful technique for determining enantiomeric purity, particularly for volatile compounds. gcms.cz While direct analysis of alcohols is possible, derivatization is often employed to enhance volatility and improve chromatographic separation. nih.gov The hydroxyl group of this compound can be converted to an ester, such as an acetate (B1210297) or trifluoroacetate, which typically results in better resolution on the CSP. nih.gov

The most common chiral stationary phases for GC are based on modified cyclodextrins, such as permethylated β-cyclodextrin, bonded to a polysiloxane backbone. nih.govchromatographyonline.com These cyclodextrin (B1172386) cavities create a chiral environment where one enantiomer fits more favorably than the other, leading to differential retention times. chromatographyonline.comyoutube.com The choice of carrier gas (e.g., hydrogen or helium) and the oven temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric excess through the use of chiral shift reagents (CSRs). These reagents are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), that are themselves chiral. mdpi.com

When a CSR is added to a solution of a racemic or enantioenriched sample of 1-(isoquinolin-5-yl)ethan-1-ol, it forms rapidly exchanging diastereomeric complexes with each enantiomer. chromatographyonline.commdpi.com The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the protons in the analyte. Because the two diastereomeric complexes are different, the protons of the (S)- and (R)-enantiomers will experience different induced shifts, resulting in the splitting of formerly equivalent signals in the NMR spectrum. mdpi.com The enantiomeric excess can then be determined by integrating the now-separated signals corresponding to each enantiomer. mdpi.com This method is advantageous as it does not require physical separation of the enantiomers.

Factors Governing Stereochemical Outcome in Asymmetric Reactions

The synthesis of this compound with high enantiopurity relies on asymmetric synthesis, most commonly the asymmetric reduction of the prochiral ketone precursor, 1-(isoquinolin-5-yl)ethan-1-one. The stereochemical outcome of such reactions is governed by several interconnected factors.

Choice of Chiral Catalyst or Reagent : This is the most critical factor.

CBS Reduction : The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (like BH₃-THF), is a highly reliable method for reducing prochiral ketones to specific enantiomers. youtube.commdpi.com The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that coordinates both the borane and the ketone. The steric arrangement of the catalyst forces the hydride to be delivered to one specific face of the ketone, leading to high enantioselectivity. youtube.com

Noyori Asymmetric Hydrogenation : Catalysts developed by Noyori, typically chiral ruthenium-diamine-diphosphine complexes, are highly efficient for the asymmetric transfer hydrogenation of aromatic ketones. mdpi.com The precise geometry of the chiral ligands around the metal center dictates the facial selectivity of the hydride transfer from a hydrogen source, such as isopropanol or formic acid. mdpi.com

Substrate Structure : The steric and electronic properties of the ketone precursor are crucial. A significant size difference between the two groups attached to the carbonyl carbon (in this case, the isoquinolin-5-yl group and the methyl group) generally leads to higher enantioselectivity, as it enhances the catalyst's ability to differentiate between the two faces of the ketone. youtube.com

Reaction Conditions : Temperature, solvent, and concentration play a significant role. Lower reaction temperatures often increase enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. The choice of solvent can influence catalyst solubility, stability, and activity, thereby affecting both the reaction rate and the stereochemical outcome.

Stereochemical Stability and Potential Racemization Pathways

The stereochemical integrity of this compound is generally robust under standard storage and handling conditions. However, the chiral center, being a benzylic alcohol, is susceptible to racemization under certain conditions.

The primary pathway for racemization involves the protonation of the hydroxyl group by an acid, followed by the loss of water to form a planar, achiral benzylic carbocation intermediate. This intermediate is stabilized by the resonance of the isoquinoline ring system. Subsequent attack by a water molecule can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-alcohols. acs.orggoogle.com

Factors that can promote this racemization include:

Acidic Conditions : Strong acids facilitate the formation of the carbocation intermediate. acs.orggoogle.com

Elevated Temperatures : Higher temperatures provide the energy needed to overcome the activation barrier for both carbocation formation and potential side reactions like dehydration to an alkene. google.comepo.org

Catalysts : Certain solid acid catalysts, such as acidic ion-exchange resins, are known to effectively racemize benzylic alcohols. google.comepo.org

Therefore, to maintain the enantiomeric purity of this compound, exposure to strong acidic environments and high temperatures should be avoided.

Reactivity and Chemical Transformations of S 1 Isoquinolin 5 Yl Ethan 1 Ol

Derivatization and Functionalization of the Hydroxyl Group

The secondary hydroxyl group is a versatile handle for a multitude of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of (S)-1-(Isoquinolin-5-yl)ethan-1-ol can be readily converted into esters and ethers through standard acylation and alkylation protocols.

Esterification: This transformation is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct. Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents or by classic Fischer esterification conditions, although the latter may require harsh conditions. These reactions provide access to a wide array of ester derivatives.

Etherification: The formation of ethers from this compound is commonly performed via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. This intermediate is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Table 1: Representative Esterification and Etherification Reactions for Secondary Alcohols This table shows general examples of these reactions, which are applicable to this compound.

Reaction Type Reagents Product Type
Esterification Acetic Anhydride, Pyridine Acetate (B1210297) Ester
Esterification Benzoyl Chloride, Triethylamine Benzoate Ester
Etherification Sodium Hydride, Methyl Iodide Methyl Ether
Etherification Potassium Hydroxide, Benzyl Bromide Benzyl Ether

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(isoquinolin-5-yl)ethanone (B2723675). chemicalbook.combldpharm.com This transformation is a cornerstone of organic synthesis, and numerous reagents can accomplish it with high efficiency. bldpharm.comnih.gov

Commonly employed oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their selectivity and mild reaction conditions. chemicalbook.com Other popular methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation, which is valued for its operational simplicity and use of non-toxic reagents. bldpharm.com The choice of oxidant depends on factors such as substrate tolerance to acidity or basicity and desired scale.

The resulting ketone, 1-(isoquinolin-5-yl)ethanone, is itself a versatile intermediate for further chemical modifications, such as the formation of imines, enamines, or carbon-carbon bonds via reactions at the alpha-carbon.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones This table shows general examples of these reactions, which are applicable to this compound.

Oxidation Method Key Reagents Typical Solvent
Jones Oxidation CrO₃, H₂SO₄ Acetone
PCC Oxidation Pyridinium chlorochromate (PCC) Dichloromethane (B109758) (DCM)
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine Dichloromethane (DCM)
Dess-Martin Oxidation Dess-Martin Periodinane (DMP) Dichloromethane (DCM)

The chiral center bearing the hydroxyl group can undergo nucleophilic substitution. To achieve this, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or a phosphonium (B103445) salt.

A particularly powerful reaction for this purpose is the Mitsunobu reaction. wikipedia.orgencyclopedia.puborganic-chemistry.org This reaction allows for the direct conversion of an alcohol into a variety of functional groups with complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.org In the context of this compound, treatment with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate (like DEAD or DIAD), and a suitable nucleophile (HX) would lead to the formation of a product with the (R) configuration. wikipedia.orgencyclopedia.pub This Sₙ2-type reaction is highly reliable for inverting the stereochemistry of secondary alcohols and introducing functionalities like esters, azides, or other carbon, nitrogen, or sulfur-based nucleophiles. organic-chemistry.orgtcichemicals.com The mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile. organic-chemistry.org

This method provides a strategic pathway to access the (R)-enantiomer and its derivatives from the more readily available (S)-enantiomer. bldpharm.comsigmaaldrich.com

Chemical Modifications and Functionalization of the Isoquinoline (B145761) Ring System

The isoquinoline ring is an aromatic heterocycle that can undergo various modifications, primarily through electrophilic substitution or modern cross-coupling techniques.

The isoquinoline ring system is deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic aromatic substitution (SₑAr) occurs on the more electron-rich benzene ring rather than the pyridine ring. arsdcollege.ac.inquimicaorganica.orgimperial.ac.uk For an unsubstituted isoquinoline, substitution occurs preferentially at the C5 and C8 positions. quimicaorganica.orgquora.com

In this compound, the C5 position is already occupied. Therefore, electrophilic attack is expected to occur predominantly at the C8 position, which is the other activated position on the carbocyclic ring. imperial.ac.ukquora.com Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the corresponding 8-substituted derivatives. The stability of the cationic Wheland intermediate, which preserves the aromaticity of the pyridine ring during the attack at C8, favors this outcome. quimicaorganica.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogen atom is typically required on the isoquinoline ring. nih.govyoutube.com

Following the principles of electrophilic substitution, this compound could first be halogenated, for instance, brominated at the C8 position. The resulting (S)-1-(8-bromo-isoquinolin-5-yl)ethan-1-ol would be an excellent substrate for a variety of cross-coupling reactions. researchgate.netsci-hub.se

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield 8-aryl or 8-vinyl substituted isoquinoline derivatives. nih.govresearchgate.net

Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a suitable palladium-ligand system would install an amino group at the C8 position. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl substituent at C8.

This two-step sequence of halogenation followed by cross-coupling provides a versatile strategy for introducing a wide range of substituents onto the isoquinoline core of the molecule.

Regioselective Functionalization Strategies

The isoquinoline nucleus is an electron-rich heterocyclic system, susceptible to electrophilic substitution. However, the nitrogen atom deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at positions 1 and 3. In the context of this compound, the substituent at the C5 position influences the regioselectivity of further functionalization.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles like isoquinoline. nih.govnih.govnih.govmdpi.com The hydroxyl group of the ethan-1-ol substituent can act as a directing group, facilitating C-H activation at sterically accessible ortho positions. For a C5-substituted isoquinoline, this would primarily direct functionalization to the C4 and C6 positions. However, the inherent reactivity of the isoquinoline ring, particularly the electronic activation of the C4 and C8 positions, also plays a significant role. rsc.org

Strategies for the regioselective functionalization often employ transition metal catalysts, such as rhodium(III) or palladium(II), which can coordinate to a directing group within the substrate to deliver a reactive partner to a specific C-H bond. acs.orgacs.org For instance, the hydroxyl group in this compound could direct ortho-C-H olefination, arylation, or alkylation. While direct experimental data on this specific molecule is limited, analogous transformations on substituted isoquinolones have demonstrated the utility of inherent functional groups to direct C-H activation. rsc.org In these cases, the oxo group directs C8-allylation and vinylation. rsc.org

The N-oxide of the isoquinoline can also be employed to direct functionalization. The N-oxide activates the C1 and C8 positions for metallation and subsequent reaction. For example, palladium-catalyzed C-H activation of quinoline (B57606) N-oxides has been shown to be highly regioselective for the C8 position. mdpi.com It is plausible that this compound N-oxide could undergo similar regioselective functionalization.

A summary of potential regioselective C-H functionalization reactions is presented below:

Reaction TypeCatalyst System (Example)Potential Position(s) of FunctionalizationDirecting Group
Arylation[Rh(Cp*)Cl2]2C4, C6Hydroxyl
Olefination[Pd(OAc)2]C4, C6Hydroxyl
Arylation (via N-oxide)Pd(OAc)2C8N-oxide

This table presents plausible regioselective functionalizations based on known reactivity patterns of substituted isoquinolines and the directing group ability of hydroxyl and N-oxide functionalities.

Rearrangement Reactions and Their Mechanistic Aspects

The secondary alcohol moiety in this compound can participate in various rearrangement reactions, particularly under acidic conditions where the hydroxyl group can be protonated to form a good leaving group (water), leading to a carbocation intermediate. The stability of this benzylic-type carbocation adjacent to the isoquinoline ring would be a key driver for such transformations.

One of the most relevant potential rearrangements is the Pinacol rearrangement , which typically involves the transformation of a 1,2-diol to a ketone or aldehyde. wiley-vch.de While this compound is not a diol itself, it could be a precursor to one. For example, oxidation of the isoquinoline ring followed by dihydroxylation could set the stage for a pinacol-type rearrangement.

A more direct rearrangement could be initiated by the formation of a carbocation at the benzylic position. If this carbocation were to form, a subsequent 1,2-hydride or 1,2-alkyl shift could occur if it leads to a more stable carbocationic intermediate. However, given the benzylic nature of the initial carbocation, which is already stabilized by the aromatic isoquinoline system, further rearrangement might not be energetically favorable unless a more stabilizing feature is introduced.

Another class of relevant transformations includes rearrangements involving the migration of a group to an electron-deficient atom. For instance, the Beckmann rearrangement transforms an oxime into an amide. wiley-vch.de The ketone precursor to this compound, 1-(isoquinolin-5-yl)ethanone, could be converted to its oxime and subsequently subjected to Beckmann rearrangement conditions.

Mechanistically, these rearrangements are typically initiated by the formation of an unstable intermediate, such as a carbocation or a species with an electron-deficient nitrogen or oxygen atom. The subsequent migration of a neighboring group (alkyl, aryl, or hydride) occurs to stabilize the charge, leading to the rearranged product. The stereochemistry of the starting material, such as the (S)-configuration of the alcohol in the title compound, can influence the stereochemical outcome of the rearrangement if the chiral center is involved in the reaction.

Hydrogenation of the Isoquinoline Ring to Tetrahydroisoquinoline Derivatives

The reduction of the isoquinoline ring system to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) is a common and important transformation, as the tetrahydroisoquinoline scaffold is a core structure in many natural products and pharmaceuticals. rsc.orgnih.gov The hydrogenation can be achieved using various catalytic systems, and the presence of the chiral alcohol in this compound can introduce an element of diastereoselectivity to the reaction.

Catalytic hydrogenation is typically performed using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or rhodium on a carbon support. The conditions can be tuned to achieve either partial or full reduction of the heterocyclic ring. For isoquinolines, the pyridine ring is generally more susceptible to hydrogenation than the benzene ring.

The enantioselective hydrogenation of substituted isoquinolines to produce chiral tetrahydroisoquinolines has been extensively studied. rsc.orgrsc.orgnih.govresearchgate.netrsc.orgacs.org Chiral catalysts, often based on rhodium or iridium complexes with chiral phosphine (B1218219) ligands, are employed to achieve high enantiomeric excess in the product. rsc.org

In the case of this compound, the existing stereocenter can direct the hydrogenation, leading to a diastereomeric mixture of tetrahydroisoquinoline products. The hydroxyl group can coordinate to the metal catalyst, influencing the facial selectivity of the hydrogen addition to the isoquinoline ring. This substrate-controlled diastereoselectivity can be a powerful tool in asymmetric synthesis. For instance, studies on the hydrogenation of 1,3-disubstituted isoquinolines bearing a hydroxymethyl directing group have demonstrated high diastereoselectivity. rsc.org

Transfer hydrogenation, using a hydrogen donor such as formic acid or isopropanol (B130326) in the presence of a transition metal catalyst, is another effective method for the reduction of isoquinolines. nih.govacs.org These methods often proceed under milder conditions and can offer different selectivity profiles compared to catalytic hydrogenation with H2 gas.

The table below summarizes some catalytic systems that could be applicable for the hydrogenation of this compound:

Catalyst SystemHydrogen SourcePotential Outcome
Pd/C, PtO2, or Rh/CH2Diastereomeric mixture of (S)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-ols
[Rh(COD)Cl]2 / Chiral Phosphine LigandH2Enantio- and diastereomerically enriched tetrahydroisoquinoline products
Ru-TsDPENHCOOH/NEt3Diastereoselective transfer hydrogenation

This table presents plausible hydrogenation methods based on established procedures for substituted isoquinolines.

The Role of this compound as a Chiral Building Block in Advanced Organic Synthesis

This compound is a chiral alcohol that holds potential as a valuable building block in advanced organic synthesis. Its structure, featuring a stereogenic center directly attached to an isoquinoline ring, makes it an attractive starting material for the synthesis of a variety of complex, nitrogen-containing molecules. While specific, in-depth research on this particular compound is not extensively documented in publicly available scientific literature, its utility can be inferred from the well-established roles of similar chiral molecules in asymmetric synthesis. This article explores the potential applications of this compound as a chiral building block, drawing upon established principles of organic synthesis.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules. For (S)-1-(Isoquinolin-5-yl)ethan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will feature signals for the six protons of the isoquinoline (B145761) ring system, while the aliphatic region will display signals for the ethan-1-ol side chain.

The protons on the pyridine (B92270) part of the isoquinoline ring (H-1 and H-3) are typically the most deshielded due to the electronegativity of the nitrogen atom. The protons on the benzene (B151609) ring portion will have their chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic effect of the chiral side-chain substituent at the C-5 position. The benzylic proton (H-1') is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (H-2') will, in turn, appear as a doublet, coupling to the single benzylic proton. The hydroxyl proton signal is often broad and its position can be concentration and solvent dependent.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.2d~5.0
H-3~8.5d~5.0
H-4~7.9d~8.0
H-8~8.2d~8.0
H-7~7.6t~8.0
H-6~7.8d~8.0
H-1' (CH)~5.5q~6.5
H-2' (CH₃)~1.6d~6.5
OHVariablebr s-

Note: Predicted values are based on standard additive models and comparison with similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 11 distinct carbon atoms, and each is expected to produce a unique signal. The chemical shifts of the nine carbons in the isoquinoline core are diagnostic. The carbons bonded to the nitrogen (C-1 and C-3) appear at the downfield end of the aromatic region. The quaternary carbons (C-4a, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The substituent at C-5 influences the chemical shifts of the surrounding carbons (C-4a, C-5, C-6, and C-8a). In the aliphatic region, the benzylic carbon (C-1') bearing the hydroxyl group is expected around 65-70 ppm, while the methyl carbon (C-2') will be found at a much higher field, typically around 25 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~152.5
C-3~143.0
C-4~120.5
C-4a~135.0
C-5~140.0
C-6~127.0
C-7~128.0
C-8~129.0
C-8a~127.5
C-1' (CH)~68.0
C-2' (CH₃)~25.0

Note: Predicted values are based on standard additive models and comparison with similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. bldpharm.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For this compound, key COSY correlations would be observed between the benzylic proton H-1' and the methyl protons H-2'. In the aromatic region, correlations would confirm the connectivity of adjacent protons, such as between H-6 and H-7, and H-7 and H-8. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). researchgate.net It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-1' to C-1', H-2' to C-2', H-1 to C-1, etc.), confirming the assignment of all protonated carbons. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting different spin systems and identifying quaternary carbons. researchgate.net Crucial HMBC correlations would include those from the methyl protons (H-2') to the benzylic carbon (C-1'), and from the benzylic proton (H-1') to the isoquinoline carbons C-5 and C-6, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close in space, irrespective of whether they are bonded. bldpharm.com NOESY correlations would be expected between the benzylic proton H-1' and the ortho-protons on the isoquinoline ring, namely H-4 and H-6. This data helps to define the preferred conformation of the side chain relative to the ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry determines the mass of a molecule with very high accuracy. This allows for the calculation of a unique elemental composition. For this compound, with a molecular formula of C₁₁H₁₁NO, the expected exact mass can be calculated. HRMS would be used to confirm this elemental composition, providing strong evidence for the identity of the compound. The expected m/z value for the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value.

Molecular Formula: C₁₁H₁₁NO

Nominal Mass: 173 amu

Calculated Monoisotopic Mass: 173.0841 g/mol

Expected [M+H]⁺ in HRMS: 174.0919

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For isoquinoline alkaloids, fragmentation pathways are often characteristic and can help in structural elucidation. nih.govresearchgate.net

For this compound, the protonated molecule [M+H]⁺ (m/z 174.1) would be selected and fragmented. Plausible fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O (18 Da), which would lead to a fragment ion at m/z 156.1.

Loss of a Methyl Radical: Cleavage of the C-C bond in the side chain could result in the loss of a methyl radical (•CH₃, 15 Da), forming a stable benzylic cation at m/z 159.1.

Benzylic Cleavage: The most significant fragmentation would likely be the cleavage of the bond between the benzylic carbon and the isoquinoline ring, leading to the formation of a characteristic isoquinoline fragment ion or a fragment corresponding to the side chain.

The analysis of these specific fragmentation patterns provides a fingerprint that helps confirm the identity and structure of the molecule. americanelements.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the isoquinoline ring, the hydroxyl group, and the aliphatic C-H bonds.

The presence of the hydroxyl (-OH) group would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol would typically appear in the 1100 cm⁻¹ region.

The isoquinoline moiety would present a series of characteristic peaks. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a set of medium to weak bands in the 1450-1600 cm⁻¹ region. The pattern of these peaks can sometimes provide information about the substitution pattern of the ring. Out-of-plane C-H bending vibrations, which are often intense, would be observed in the 650-900 cm⁻¹ range and are also indicative of the substitution pattern on the aromatic rings.

The aliphatic C-H stretching vibrations from the ethyl group would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

A hypothetical summary of the expected IR absorption bands is presented in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
Aromatic C-H Stretch>3000Medium to Weak
Aliphatic C-H Stretch2850-2960Medium
C=C and C=N Stretch (Aromatic)1450-1600Medium to Weak
C-O Stretch (Secondary Alcohol)~1100Medium
Aromatic C-H Bend (Out-of-plane)650-900Strong

Chiroptical Methods for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of the molecule with left and right circularly polarized light.

Optical rotation is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the substance, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure. For this compound, the "(S)" designation indicates its absolute configuration, which would be expected to correlate with a specific direction of optical rotation (either dextrorotatory, (+), or levorotatory, (-)). The determination of this value would require experimental measurement using a polarimeter. Without experimental data, the sign of rotation cannot be predicted from the (S) descriptor alone.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a molecule, particularly in the vicinity of chromophores. The isoquinoline ring system in this compound is the primary chromophore and is expected to give rise to distinct CD signals. The Cotton effects (the characteristic peaks in a CD spectrum) observed for the π-π* transitions of the isoquinoline chromophore would be directly related to the absolute configuration of the chiral center. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are typically employed to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crucially for a chiral molecule, X-ray crystallography can also be used to determine the absolute stereochemistry without ambiguity. By using anomalous dispersion effects, the absolute configuration of the chiral center can be established, confirming the (S) assignment. The resulting crystal structure would also reveal details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the isoquinoline rings, which govern the packing of the molecules in the crystal lattice. To date, a crystal structure for this compound has not been reported in the public domain.

Computational and Theoretical Chemistry Studies of S 1 Isoquinolin 5 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-1-(Isoquinolin-5-yl)ethan-1-ol at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure and molecular properties of isoquinoline (B145761) derivatives. figshare.comresearchgate.net DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to study the parent isoquinoline molecule. figshare.com These studies provide foundational data that can be extrapolated to understand substituted isoquinolines like this compound.

For the related compound isoquinoline, DFT analysis has revealed a dipole moment of 2.004 D and specific rotational constants. figshare.com The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for isoquinoline was calculated to be 3.78 eV, indicating its relative stability. figshare.com Such parameters are crucial for predicting the reactivity and electronic behavior of this compound. DFT methods are also used to identify active sites for chemical reactions. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

While specific ab initio studies on this compound are not extensively documented in publicly available literature, these high-level computational methods are crucial for obtaining highly accurate results for molecular systems. superfri.org Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide benchmark data for other computational techniques. For complex molecules, composite methods like G4MP2 are often employed to achieve high accuracy in calculating properties such as enthalpy of formation. superfri.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis helps to identify the most stable arrangements of atoms in the molecule.

Studies on related isoquinoline systems have demonstrated the existence of conformational equilibria. researchgate.netnih.gov For instance, in substituted tetrahydroisoquinolines, NMR spectroscopy and DFT calculations have been used to determine the preferred conformers and the energy differences between them. researchgate.net The stereochemistry and substitution patterns on the isoquinoline ring system significantly influence these equilibria. researchgate.net The rotation around single bonds can lead to different conformers with varying stabilities, which can be analyzed to understand reaction rates and product distributions. eurjchem.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate the computational models.

For isoquinoline and its derivatives, DFT calculations have been used to predict vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and UV-Vis electronic spectra. figshare.comnih.gov For example, the calculated IR spectrum of isoquinoline using DFT has shown good agreement with experimental data. researchgate.net This correlation between theoretical and experimental spectra is invaluable for structural elucidation and understanding the vibrational modes of the molecule. The Nuclear Overhauser Effect (NOESY) is a technique used to determine the spatial proximity of atoms, which can help in identifying the predominant conformation of molecules in solution. mdpi.com

Modeling of Reaction Mechanisms and Transition States in Asymmetric Catalysis

This compound and similar chiral alcohols are important in asymmetric catalysis. Computational modeling can provide detailed insights into the mechanisms of these reactions.

DFT is a prevalent tool for investigating the mechanisms of asymmetric reactions, helping to understand the relationship between the structure of a catalyst or reactant and its catalytic performance. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics. For instance, studies on other chemical systems have used DFT to investigate tautomerization mechanisms and predict reaction barriers. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other species. nih.gov

MD simulations can provide detailed information about the structural, dynamical, and thermodynamical properties of a molecule in a solution. mdpi.com This is particularly important for understanding how the solvent affects the conformation and reactivity of this compound. By simulating the molecule in a solvent box, researchers can analyze hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.comdntb.gov.ua These simulations are also critical in drug discovery for studying protein-ligand interactions and drug delivery mechanisms. nih.govdntb.gov.ua

Table of Calculated Properties for Isoquinoline (as a reference for this compound)

Property Value Method
Dipole Moment 2.004 D DFT/B3LYP/6-311++G(d,p) figshare.com
HOMO-LUMO Gap 3.78 eV DFT/B3LYP/6-311++G(d,p) figshare.com
Electron Polarizability 1.89 DFT/B3LYP/6-311++G(d,p) figshare.com

Future Perspectives and Emerging Research Avenues for S 1 Isoquinolin 5 Yl Ethan 1 Ol

The chiral alcohol (S)-1-(Isoquinolin-5-yl)ethan-1-ol represents a significant building block in organic synthesis, belonging to the valuable class of isoquinoline (B145761) derivatives. While its current applications are established, the future of this compound lies in the exploration of more advanced and efficient chemical methodologies. Emerging research is poised to unlock its full potential through novel synthetic routes, deeper understanding of its reactivity, expansion of its role as a chiral scaffold, and the integration of cutting-edge technologies like artificial intelligence.

Q & A

Q. Basic

  • NMR Spectroscopy : Analyze chemical shifts for the hydroxyl proton (~1–5 ppm) and isoquinoline aromatic protons (7–9 ppm). Coupling patterns confirm stereochemistry .
  • HPLC with chiral columns : Determine enantiomeric excess (ee) by comparing retention times to racemic standards .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 188.1) and fragmentation patterns .

Advanced : Use X-ray crystallography to resolve ambiguous stereochemistry or employ 2D NMR (COSY, NOESY) to verify spatial arrangements of substituents .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Control experimental variables : Standardize assay conditions (pH, temperature) and cell lines to minimize variability .
  • Dose-response curves : Quantify EC50/IC50 values across multiple replicates to assess potency consistency.
  • Mechanistic studies : Use knockout models or competitive binding assays to validate target specificity .

Example workflow:

StepMethodPurpose
1siRNA knockdownConfirm target dependency
2Surface Plasmon Resonance (SPR)Measure binding affinity
3Metabolomic profilingIdentify off-target effects

What strategies enhance enantiomeric purity during large-scale synthesis?

Q. Advanced

  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor the (S)-enantiomer .
  • Continuous-flow systems : Improve reaction control and reduce racemization risks .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time ee analysis .

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding modes to prioritize high-affinity targets .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers .

Q. Example Output :

Target ProteinDocking Score (kcal/mol)Binding Pose Stability
Kinase X-9.2Stable (RMSD < 2.0 Å)
Protease Y-7.8Partially stable (RMSD 2.5 Å)

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